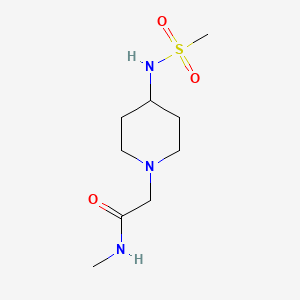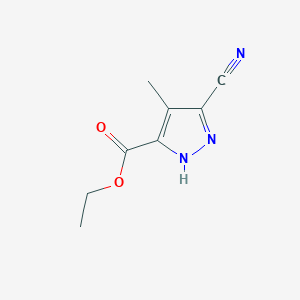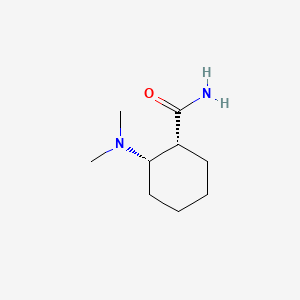
(1R,2S)-2-(Dimethylamino)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexane ring substituted with a dimethylamino group and a carboxamide group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor followed by amination. The reaction typically requires a chiral catalyst to ensure the correct stereochemistry.
Reduction of Ketone Precursor: The ketone precursor can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Amination: The resulting alcohol is then subjected to amination using dimethylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines or other reduced products. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Secondary amines or other reduced forms.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(Methylamino)cyclohexane-1-carboxamide: Similar structure but with a methylamino group instead of a dimethylamino group.
(1R,2S)-2-(Ethylamino)cyclohexane-1-carboxamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
(1R,2S)-2-(Dimethylamino)cyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both dimethylamino and carboxamide functional groups
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(1R,2S)-2-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1 |
InChIキー |
MRRQQZSIDOAJJE-SFYZADRCSA-N |
異性体SMILES |
CN(C)[C@H]1CCCC[C@H]1C(=O)N |
正規SMILES |
CN(C)C1CCCCC1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
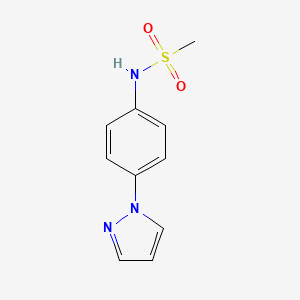

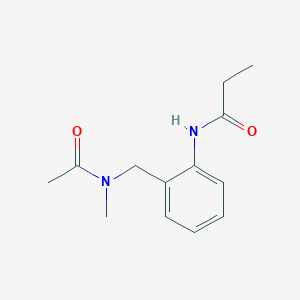

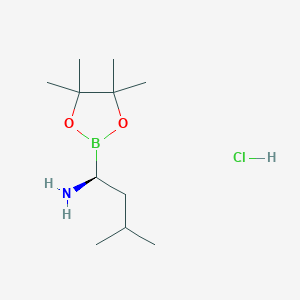
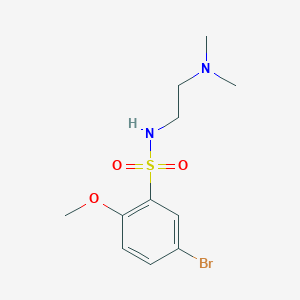
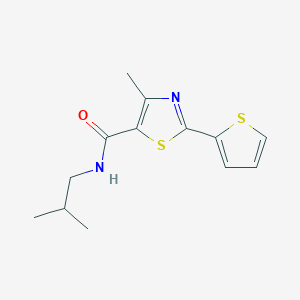
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)

